sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 102916-66-5
VCID: VC0105361
InChI: InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1
SMILES: C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+]
Molecular Formula: C₅H₁₁Na₂O₇P
Molecular Weight: 258.07

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

CAS No.: 102916-66-5

Cat. No.: VC0105361

Molecular Formula: C₅H₁₁Na₂O₇P

Molecular Weight: 258.07

* For research use only. Not for human or veterinary use.

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate - 102916-66-5

Specification

CAS No. 102916-66-5
Molecular Formula C₅H₁₁Na₂O₇P
Molecular Weight 258.07
IUPAC Name sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
Standard InChI InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1
SMILES C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+]

Introduction

Structural Characteristics

Molecular Formula and Weight

The molecular formula of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is C5H9NaO7PC_5H_9NaO_7P. It has a molecular weight of 235.084 g/mol and an exact mass of 234.998 g/mol . These values are critical for identifying the compound in analytical studies such as mass spectrometry.

Stereochemistry

The stereochemical notation (2R,3S) specifies the configuration of the molecule's chiral centers. This configuration is essential for its biological activity since enzymes often recognize substrates based on their stereochemistry .

Chemical Structure

The compound consists of a pentose backbone with hydroxyl groups at positions 2 and 3, a keto group at position 5, and a phosphate group attached via an oxygen atom . Its structural formula can be represented as:

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+]\text{C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+]}

This structure highlights the compound's functional groups: hydroxyl (-OH), keto (=O), and phosphate (-PO4_4).

Data Table: Structural Properties

PropertyValue
Molecular FormulaC5H9NaO7PC_5H_9NaO_7P
Molecular Weight235.084 g/mol
Exact Mass234.998 g/mol
Stereochemistry(2R,3S)
Functional GroupsHydroxyl (-OH), Keto (=O), Phosphate (-PO4_4)

Synthesis Methods

Enzymatic Synthesis

One of the most common methods for synthesizing sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate involves enzymatic processes using deoxyribose-phosphate aldolase (DERA). This enzyme catalyzes the reversible aldol condensation reaction without requiring cofactors .

The reaction typically starts with dihydroxyacetone phosphate and acetaldehyde as substrates. DERA facilitates their condensation to form the target compound under mild conditions .

Chemical Synthesis

Chemical synthesis routes often employ phosphorylating agents like dialkyl chlorophosphates in pyridine or sulfur trioxide complexes with organic bases . These methods allow for precise control over reaction conditions such as temperature (0–50°C) and solvent environment.

Data Table: Synthetic Methods

MethodDescriptionAdvantages
EnzymaticUse of DERA enzyme for aldol condensationSpecificity and mild conditions
ChemicalReaction with phosphorylating agentsHigh yield and scalability

Biological Role

Enzymatic Function

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate serves as a substrate for DERA enzymes. These enzymes catalyze its cleavage into glyceraldehyde-3-phosphate and acetaldehyde . This reaction is pivotal in nucleotide metabolism and DNA repair pathways.

Metabolic Pathways

The compound participates in central carbon metabolism through pathways independent of the pentose phosphate cycle . It facilitates the salvage of nucleotides by recycling nucleosides and nucleotides essential for cellular energy homeostasis.

Data Table: Biological Activities

ActivityRole
Enzymatic FunctionSubstrate for DERA enzymes
Metabolic PathwaysCentral carbon metabolism
DNA RepairInvolvement in nucleotide synthesis

Applications in Scientific Research

Biochemical Studies

The compound is widely used in studies involving DERA enzymes to understand their catalytic mechanisms and potential engineering for industrial applications .

Pharmaceutical Research

Its role in nucleotide metabolism makes it a candidate for developing therapeutic agents targeting genetic disorders and viral infections .

Data Table: Research Applications

FieldApplication
BiochemistryEnzyme mechanism studies
MedicineTherapeutic agent development

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